4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol
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Overview
Description
4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol is an organic compound that belongs to the class of brominated phenols This compound is characterized by the presence of a bromine atom, a methoxy group, and a dimethylanilino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol typically involves the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol and a suitable catalyst.
Anilino Group Introduction: The dimethylanilino group is attached through a nucleophilic aromatic substitution reaction, where the aniline derivative reacts with the brominated benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or demethylated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated or demethylated derivatives.
Substitution: Various substituted phenols or anilines.
Scientific Research Applications
4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylaniline
- 3,5-Dibromo-4-methylaniline
- 4-Bromo-2-methoxyaniline
Uniqueness
4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol is unique due to the presence of both a bromine atom and a dimethylanilino group, which confer distinct chemical properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-[(3,4-dimethylanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-10-4-5-14(6-11(10)2)18-9-12-7-13(17)8-15(20-3)16(12)19/h4-8,18-19H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSSNTYWUHJWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=CC(=C2)Br)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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